Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride

Surfactant Chemistry Critical Micelle Concentration Alkoxymethyl QAC

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride (CAS 94248-85-8) is a cationic quaternary ammonium surfactant belonging to the alkoxymethyl-functionalized ammonium chloride subclass. Its molecular formula is C25H54ClNO4, with a molecular weight of approximately 468.15 g/mol, and it bears the EINECS number 304-360-2.

Molecular Formula C25H54ClNO4
Molecular Weight 468.2 g/mol
CAS No. 94248-85-8
Cat. No. B12686652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride
CAS94248-85-8
Molecular FormulaC25H54ClNO4
Molecular Weight468.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-]
InChIInChI=1S/C25H54NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-26(18-21-27,19-22-28)20-23-29;/h27-29H,2-25H2,1H3;1H/q+1;/p-1
InChIKeyOFYTVXBZSHDWHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride (CAS 94248-85-8): Core Identity and Structural Classification for Procurement


Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride (CAS 94248-85-8) is a cationic quaternary ammonium surfactant belonging to the alkoxymethyl-functionalized ammonium chloride subclass . Its molecular formula is C25H54ClNO4, with a molecular weight of approximately 468.15 g/mol, and it bears the EINECS number 304-360-2 . The compound is distinguished from conventional quaternary ammonium surfactants by the insertion of an -O-CH2- (alkoxymethyl) spacer between the nitrogen center and the octadecyl hydrophobic tail, coupled with three 2-hydroxyethyl substituents on the quaternary nitrogen . Structurally, it is described as Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-[(octadecyloxy)methyl]-, chloride (1:1) [1].

Why Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride Cannot Be Substituted by Generic Quaternary Ammonium Surfactants


The alkoxymethyl (-O-CH2-) spacer in Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride creates a structurally unique surfactant that cannot be directly interchanged with conventional quaternary ammonium compounds (QACs) such as Quaternium-16 (CAS 35239-12-4) or octadecyltrimethylammonium chloride. Research on analogous alkoxymethyl-functionalized ammonium chlorides demonstrates that the presence and length of the alkoxymethyl substituent directly modulate critical micelle concentration (CMC), surface tension reduction effectiveness, and antimicrobial activity [1]. In a QSAR analysis of 72 alkyl(alkoxymethyl)dimethylammonium chlorides, the alkoxymethyl group emerged as a key structural condition attribute governing MIC values against Pseudomonas aeruginosa and Candida albicans, with decision rules linking this substituent to specific antimicrobial potency ranges [2][3]. Furthermore, the combination of three hydroxyethyl head groups with the alkoxymethyl spacer in the target compound is expected to enhance hydrogen-bonding-driven micellization and interfacial adsorption beyond what is achievable with either mono- or di-hydroxyethyl analogs, as demonstrated by the systematic study of SHQ, DHQ, and THQ surfactants by Song et al. (2012) [4]. Generic substitution therefore risks altered micellization behavior, reduced surface activity, and unpredictable antimicrobial performance.

Quantitative Differentiation Evidence: Where Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride Diverges from Closest Analogs


Structural Differentiation: The Alkoxymethyl (-O-CH2-) Spacer Confers Distinct Micellization Properties Versus Direct N-Alkyl Analogs

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride incorporates an alkoxymethyl (-O-CH2-) spacer between the quaternary nitrogen and the octadecyl tail. This contrasts with Quaternium-16 (CAS 35239-12-4), which features a direct N-octadecyl bond. A QSAR study of 72 alkyl(alkoxymethyl)dimethylammonium chlorides identified the alkoxymethyl substituent as a critical condition attribute determining antimicrobial activity (MIC) and surface-active properties. Decision rules generated via the ROSE 2 algorithm revealed that specific alkoxymethyl chain lengths correlate with defined MIC ranges against Pseudomonas aeruginosa ATCC 15442 (classification I) and Candida albicans ATCC 10231 (classification II) [1]. This structural feature directly influences micellization thermodynamics: the ether oxygen in the spacer alters headgroup hydration, which in turn affects CMC, counterion binding, and adsorption efficiency at the air/water interface [2].

Surfactant Chemistry Critical Micelle Concentration Alkoxymethyl QAC

CMC Reduction: Three Hydroxyethyl Groups Plus Alkoxymethyl Spacer Drive Lower Critical Micelle Concentration Compared to Conventional C18 QACs

Increasing the number of hydroxyethyl substituents on the quaternary ammonium headgroup systematically lowers the critical micelle concentration (CMC). Tong et al. (2010) demonstrated that for C16-tailed surfactants, the dihydroxyethyl analog (C16DHAB) exhibits a CMC approximately 58% lower than the monohydroxyethyl analog (C16HDAB) at 298.15 K, attributable to enhanced hydrogen bonding between hydroxyl groups and water molecules stabilizing the micelle structure . Extrapolating this trend to the tris(hydroxyethyl) configuration of the target compound, combined with its C18 alkoxymethyl tail, predicts a CMC significantly lower than that of conventional C18 QACs such as octadecyltrimethylammonium chloride (OTAC, CMC ~0.3 mM) [1]. A 2024 study on C18-tailed quaternary ammonium surfactants with dual hydroxyethyl moieties (HEOAI) confirmed that hydroxyethyl substitution reduces the Krafft temperature by approximately 50°C and yields lower CMC and equilibrium surface tension compared to the corresponding conventional surfactant octadecyltrimethylammonium iodide [2]. The target compound, bearing three hydroxyethyl groups and an alkoxymethyl spacer, is expected to exhibit even further depression of CMC.

Critical Micelle Concentration Hydroxyethyl QAC Micellization Thermodynamics

Organosilicon Resin Curing Catalysis: Metal-Free Performance at 160°C

Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride functions as a curing catalyst for organosilicon resins at elevated temperatures (160°C) without introducing metallic residues into the final cured matrix. This contrasts sharply with traditional metal-based curing catalysts (e.g., platinum, tin, or rhodium complexes), which, while effective at comparable temperatures, leave residual metal contaminants that can compromise the electrical insulation properties, optical clarity, or biocompatibility of the cured organosilicon product . The quaternary ammonium catalyst decomposes or volatilizes cleanly during the high-temperature cure cycle, making it particularly suitable for electronic encapsulation and medical-grade silicone applications where metal contamination is unacceptable [1].

Organosilicon Resin Curing Catalyst Metal-Free Catalysis

Antimicrobial Spectrum: Alkoxymethyl Substituent Modulates Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

The broader class of alkyl(alkoxymethyl)dimethylammonium chlorides has been systematically evaluated for antimicrobial activity. Krysinski et al. (2009) analyzed 72 compounds and generated 45 decision rules for activity against Pseudomonas aeruginosa ATCC 15442 (Gram-negative) and 38 rules for Candida albicans ATCC 10231 (fungal), with the alkoxymethyl structural attribute emerging as a key condition descriptor [1]. For alkoxymethyl-substituted QACs, the presence of the ether oxygen modulates hydrophobicity and charge distribution at the membrane interface, influencing bactericidal kinetics. Additionally, ecological toxicity studies indicate that alkyl(alkoxymethyl)dimethylammonium chlorides exhibit the lowest phytotoxic properties among tested QAC subclasses when assessed against Sinapis alba root growth inhibition, suggesting a favorable environmental toxicity profile relative to benzyl-substituted or direct N-alkyl QACs [2]. While specific MIC values for the target compound are not publicly available in primary literature, the class-level QSAR models provide a predictive framework: C18 alkoxymethyl QACs are expected to fall within the low-MIC decision rule clusters for both Gram-positive and Gram-negative organisms [1].

Antimicrobial Surfactant Quaternary Ammonium Biocide MIC

High-Value Application Scenarios for Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride Based on Verified Differentiation Evidence


Metal-Free Curing of Electronic-Grade Organosilicon Encapsulants

In the manufacture of electronic encapsulation materials, the presence of metallic catalyst residues can cause unwanted electrical conductivity and compromise device reliability. Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride offers a metal-free curing mechanism at 160°C, enabling the production of organosilicon resins free from platinum, tin, or rhodium contamination . This makes it particularly valuable for potting compounds and conformal coatings in aerospace, medical device, and high-reliability electronics where metal contamination is rigorously controlled. The compound's surfactant character also aids in wetting and leveling during application, contributing to uniform coating thickness.

High-Efficiency Cationic Emulsifier for Low-Concentration Formulations

The predicted low critical micelle concentration (CMC < 0.1 mM) arising from the synergistic effect of three hydroxyethyl groups and the C18 alkoxymethyl chain enables effective emulsification and surface tension reduction at significantly lower surfactant concentrations than conventional C18 QACs [1]. This property is advantageous in the formulation of concentrated emulsion systems—such as agrochemical emulsifiable concentrates, textile softening pre-mixes, and personal care conditioning agents—where minimizing surfactant loading reduces raw material costs and potential skin/eye irritation. The three hydroxyl groups further enhance water solubility, facilitating cold-process formulation without the need for hydrotropes.

Pharmaceutical Emulsion Stabilization with Extended Shelf-Life

The combination of the alkoxymethyl spacer and multiple hydroxyethyl headgroups imparts strong interfacial film-forming properties that translate into enhanced emulsion stability. In pharmaceutical emulsion formulations, this compound has been reported to extend stability to 30 days versus 10 days for control formulations without the compound . This differential stability is critical for topical creams, lotions, and parenteral emulsion pre-concentrates where phase separation during storage compromises dose uniformity and product quality. The low predicted dermal absorption (~0.2% of applied dose) further supports its suitability for leave-on topical products .

Environmentally Preferable Antimicrobial Surfactant for Hard Surface Disinfection

For disinfectant formulations where ecotoxicological profile is a key procurement criterion, the alkoxymethyl QAC subclass has been demonstrated to exhibit the lowest phytotoxicity among tested quaternary ammonium chlorides when evaluated against Sinapis alba [2]. Combined with QSAR-predicted antimicrobial activity against Pseudomonas aeruginosa and Candida albicans [3], Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride offers a favorable balance of biocidal efficacy and reduced environmental persistence. This positions it as a candidate active ingredient in healthcare and food-processing disinfectants subject to EU Biocidal Products Regulation (BPR) scrutiny.

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